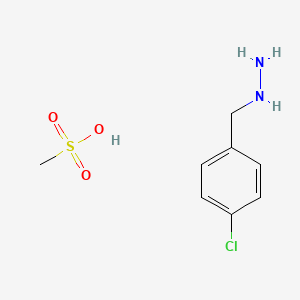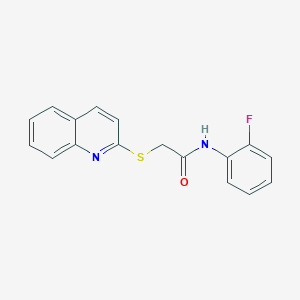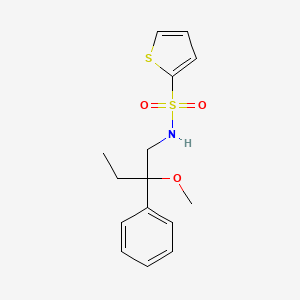
Ethyl 4-(5-cyano-2-furyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-cyano-2-furyl)benzoate is an organic compound with the molecular formula C14H11NO3. It is known for its unique structure, which includes a benzoate ester linked to a furan ring with a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(5-cyano-2-furyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with cyanothioacetamide and furfural. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-cyano-2-furyl)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Amino derivatives
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(5-cyano-2-furyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including analgesic properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for pain management.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins
Mechanism of Action
The mechanism of action of Ethyl 4-(5-cyano-2-furyl)benzoate involves its interaction with various molecular targets. For instance, its analgesic effects are believed to be mediated through the inhibition of cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response. Molecular docking studies have shown that the compound can bind to these enzymes, thereby reducing pain and inflammation .
Comparison with Similar Compounds
Ethyl 4-(5-cyano-2-furyl)benzoate can be compared to other compounds with similar structures, such as:
Ethyl 4-(2-furyl)benzoate: Lacks the cyano group, which may affect its reactivity and biological activity.
Ethyl 4-(5-cyano-2-thienyl)benzoate: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.
Ethyl 4-(5-cyano-2-pyridyl)benzoate:
This compound stands out due to its unique combination of a furan ring and a cyano group, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-(5-cyanofuran-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSQQBXVILKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2848786.png)
![2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B2848787.png)
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2848789.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)

![1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2848796.png)

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2848799.png)




